molecular formula C16H15NO2 B326424 4-Phenylbenzoic acid (propan-2-ylideneamino) ester

4-Phenylbenzoic acid (propan-2-ylideneamino) ester

Cat. No.: B326424
M. Wt: 253.29 g/mol
InChI Key: FLCIETSVEMHMGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenylbenzoic acid (propan-2-ylideneamino) ester is a member of biphenyls.

Scientific Research Applications

  • Mesomorphic Properties : Research has shown that certain esters, including those with a structure similar to 4-Phenylbenzoic acid (propan-2-ylideneamino) ester, exhibit specific mesomorphic properties, which are crucial for understanding liquid crystal behaviors. These properties are influenced by the presence of specific functional groups in the esters (Neubert et al., 1991).

  • Optical Properties in Thin Films : Studies on derivatives of 4-Phenylbenzoic acid have contributed to the understanding of optical properties in thin films. These include investigations into the absorption spectra and the transitions in UV regions, providing insights into the behavior of these compounds under different light conditions (El-Ghamaz et al., 2017).

  • Liquid Crystal Intermediates : Research on 4-substituted alkoxybenzenes, closely related to this compound, has led to advances in the preparation of liquid crystal intermediates. These intermediates are significant for the development of various mesomorphic compounds, including phenylbenzoates and Schiff's bases compounds (Neubert et al., 1978).

  • Kinetics of Base-Catalysed Hydrolysis : Understanding the base-catalysed hydrolysis of phenyl esters of benzoic acids, which includes compounds similar to this compound, is crucial for insights into their chemical stability and reactivity (Bauerová & Ludwig, 2000).

  • Metabolism of Related Parabens : Studies on the metabolism of parabens, which are esters of 4-hydroxybenzoic acid, offer insights into the biotransformation of related compounds, including the hydrolysis and glucuronidation processes. These findings are relevant to understanding the metabolism of similar compounds in human tissues (Abbas et al., 2010).

  • Mesomorphic Behavior in Liquid Crystals : Research has been conducted on the mesomorphic behavior of certain phenylbenzoates, which are structurally related to this compound. This research is important for understanding their application in liquid crystals and related technologies (Matsunaga, 1999).

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

(propan-2-ylideneamino) 4-phenylbenzoate

InChI

InChI=1S/C16H15NO2/c1-12(2)17-19-16(18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,1-2H3

InChI Key

FLCIETSVEMHMGX-UHFFFAOYSA-N

SMILES

CC(=NOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C

Canonical SMILES

CC(=NOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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